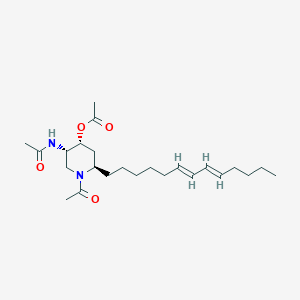
Pseudodistomin B triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudodistomin B triacetate, also known as this compound, is a useful research compound. Its molecular formula is C24H40N2O4 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Pseudodistomin B triacetate is characterized by its piperidine framework, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The synthesis of this compound typically involves the following steps:
- Formation of β-amino esters : The initial step involves the preparation of enantiopure β-amino esters, which serve as key intermediates.
- Michael addition reaction : These esters undergo Michael addition reactions to form the desired piperidine structure.
- Acetylation : The final step involves acetylation to yield this compound .
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds related to pseudodistomin B exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating potential use in developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Cytotoxicity Studies : A study published in ChemInform demonstrated that derivatives of pseudodistomin B exhibit significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
- Neuropharmacological Effects : Research exploring the neuropharmacological properties of piperidine derivatives has shown that this compound can modulate neurotransmitter levels, suggesting its role as a neuroprotective agent .
- Antimicrobial Testing : In vitro tests have indicated that this compound shows promise against specific pathogens, potentially leading to new treatments for infections resistant to current antibiotics .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Propiedades
Fórmula molecular |
C24H40N2O4 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[(2R,4R,5S)-5-acetamido-1-acetyl-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C24H40N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-22-17-24(30-21(4)29)23(25-19(2)27)18-26(22)20(3)28/h8-11,22-24H,5-7,12-18H2,1-4H3,(H,25,27)/b9-8+,11-10+/t22-,23+,24-/m1/s1 |
Clave InChI |
HEOQPIZQEDPHRS-PBXHQYJQSA-N |
SMILES isomérico |
CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1C(=O)C)NC(=O)C)OC(=O)C |
SMILES canónico |
CCCCC=CC=CCCCCCC1CC(C(CN1C(=O)C)NC(=O)C)OC(=O)C |
Sinónimos |
pseudodistomin B triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















